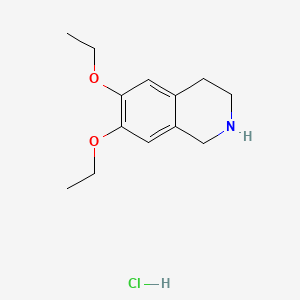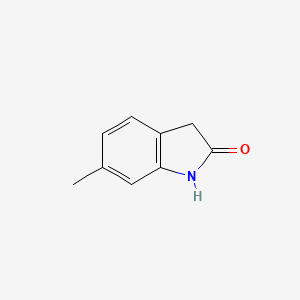
6-Methylindolin-2-one
Übersicht
Beschreibung
6-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO. It is a derivative of indolin-2-one, which is a type of lactam .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of a compound designed as a lumiracoxib prodrug, which was obtained in 85% yield .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 147.17 g/mol.Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory . The results showed that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 315.0±41.0 °C at 760 mmHg . The exact melting point is not available .Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Treatment
6-Methylindolin-2-one derivatives have shown promise in cancer research and treatment. For example, a study by Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a potent antiproliferative agent against human cancer cells, acting as a tubulin inhibitor. Similarly, Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that inhibit HIV-1 replication, highlighting their potential in antiviral therapy.
2. Chemical Synthesis and Transformation
The transformation and synthesis of this compound derivatives have been extensively studied. Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol into 2-methylindoline, using a range of catalysts. This research contributes to the development of new methods for synthesizing complex organic compounds.
3. Oxidation Mechanisms and Kinetics
The oxidation mechanisms and kinetics of this compound compounds have been a subject of interest. Amer (2020) studied the reaction of 2-methylindole with hexacyanoferrate(III) in alkaline media, providing insights into the chemical behavior of these compounds under specific conditions.
4. Sensing Properties and Applications
The unique sensing properties of this compound derivatives have been utilized in various applications. Hazra et al. (2018) synthesized compounds that act as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating their potential in environmental and biological sensing.
5. Electrochemical Applications
The electrochemical properties of compounds related to this compound have been explored for environmental applications. For instance, Wang et al. (2019) investigated the electrochemical degradation of methylisothiazolinone, a biocide related to this compound, revealing its potential in wastewater treatment.
6. Quantum Entanglement and Diagnosis Applications
An innovative application of a this compound derivative was presented in the study by Alireza et al. (2019), which explored the interaction between a moving nano molecule of this compound and a two-mode field. This research aimed at enhancing the diagnosis of human cancer cells, tissues, and tumors.
7. Pharmaceutical Synthesis
The synthesis of this compound derivatives for pharmaceutical applications has been a key area of research. Méndez et al. (2017) reported a convenient approach for synthesizing neocryptolepine and 6-methylquinindoline, demonstrating the compound's versatility in drug development.
8. Antibiotic Development
Research into new antibiotics has also involved this compound derivatives. Chauhan et al. (2016) described the synthesis and evaluation of new analogs of a this compound derivative as novel antibiotics targeting Lipid II.
9. Analytical Methods in Antioxidant Activity
The role of this compound derivatives in determining antioxidant activity has been explored. Munteanu and Apetrei (2021) reviewed the analytical methods used in antioxidant activity determination, highlighting the compound's importance in various fields like food engineering and pharmacy.
10. Hydrogen Storage Research
The potential of this compound derivatives in renewable energy storage, specifically as Liquid Organic Hydrogen Carriers (LOHCs), was investigated by Bachmann et al. (2019). Their study on 2-methylindole and its derivatives on Pt(111) surfaces provided valuable insights into the feasibility of these compounds in energy storage.
Wirkmechanismus
Target of Action
6-Methylindolin-2-one, like other indolin-2-one derivatives, is primarily targeted towards acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The interaction of this compound with its target, AChE, results in the inhibition of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to increased levels of acetylcholine and enhanced cholinergic transmission . The downstream effects of this can include improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability . For instance, the compound’s absorption rate, its distribution throughout the body, its metabolic stability, and its rate of excretion can all influence the compound’s overall effectiveness .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved . For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function . Additionally, some indolin-2-one derivatives have shown cytotoxic activity against certain cancer cell lines , suggesting that this compound may also have potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances (e.g., other drugs or compounds) can potentially influence the compound’s action and efficacy through drug-drug interactions .
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of 6-Methylindolin-2-one and its derivatives. For instance, one study found that certain indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .
Biochemische Analyse
Biochemical Properties
6-Methylindolin-2-one plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholine esterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have implications for neurological conditions such as Alzheimer’s disease. Additionally, this compound has shown interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects against several human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with cytochrome P450 enzymes, leading to its metabolism and subsequent effects on cellular processes . The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells can persist, although the degree of effectiveness may vary depending on the duration of exposure . Additionally, the stability of this compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism can affect metabolic flux and the levels of other metabolites in the cell . Additionally, this compound can influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can also be influenced by its binding affinity to specific proteins, which can affect its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566059 | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56341-38-9 | |
| Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






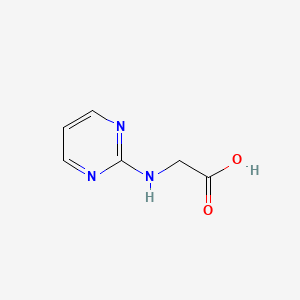
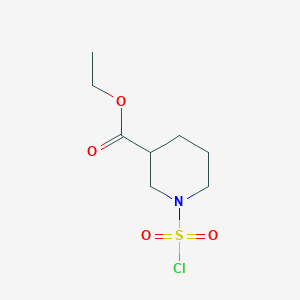
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
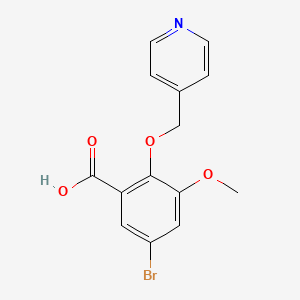
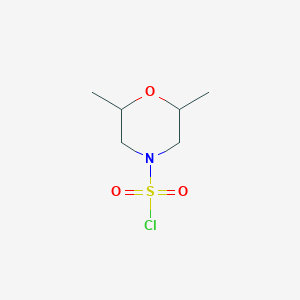

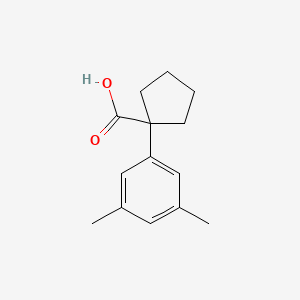
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

